Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate is a complex organic compound that features a furan ring, a piperazine ring, and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzoyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used under controlled conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoyl and furan compounds.
Scientific Research Applications
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The furan and piperazine rings can bind to specific sites on proteins, altering their function. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Shares the ethyl benzoate structure but lacks the furan and piperazine rings.
Furan-2-carbonyl piperazine: Contains the furan and piperazine rings but lacks the nitrobenzoyl group.
5-nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different substituents.
Uniqueness
Ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-[[2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O8/c1-2-39-27(36)18-5-7-19(8-6-18)28-25(34)21-16-20(32(37)38)9-10-22(21)29-24(33)17-30-11-13-31(14-12-30)26(35)23-4-3-15-40-23/h3-10,15-16H,2,11-14,17H2,1H3,(H,28,34)(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWBBDNKZSHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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